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Compound of Interest

Compound Name: acetylpheneturide

Cat. No.: B1171398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetylpheneturide, an
anticonvulsant agent. The document details its chemical identity, physicochemical properties,
and available pharmacological data, presenting quantitative information in structured tables
and conceptual workflows in graphical representations.

Chemical Identity and Synonyms

Acetylpheneturide is a derivative of urea and is chemically related to phenacemide. Its formal
chemical name and a list of commonly used synonyms are provided below.

Table 1: IUPAC Name and Synonyms of Acetylpheneturide
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Identifier Type Identifier
IUPAC Name N-(acetylcarbamoyl)-2-phenylbutanamide[1]
CAS Number 13402-08-9
Acetylpheneturide, Crampol, Crampole, 1-
Acetyl-3-(2-phenylbutyryl)urea,
Acetylpheneturide [JAN], 1-Acetyl-3-
phenylethylacetylurea, Urea, 1-acetyl-3-(2-
Synonyms

phenylbutyryl)-, P-398, EINECS 236-493-6, N-
alpha-Ethylphenylacetyl-N'-acetyl urea, N-
((Acetylamino)carbonyl)-alpha-

ethylbenzeneacetamide[1]

Physicochemical Properties

The fundamental physicochemical properties of acetylpheneturide are summarized in the
following table. These computed properties are valuable for predicting its behavior in biological

systems.

Table 2: Physicochemical Properties of Acetylpheneturide
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Property Value Source
Molecular Formula C13H16N203 PubChem[1]
Molecular Weight 248.28 g/mol PubChem[1]
Monoisotopic Mass 248.11609238 Da PubChem[1]
XLogP3 2.6 PubChem|[1]
Topological Polar Surface Area  75.3 A2 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 3 PubChem
Rotatable Bond Count 5 PubChem
Melting Point 100-101 °C DrugFuture

Mechanism of Action and Signhaling Pathways

The precise mechanism of action for acetylpheneturide has not been fully elucidated but is
believed to be multifaceted, targeting several key pathways involved in neuronal excitability.
The proposed mechanisms are typical of many anticonvulsant drugs and focus on reducing the
likelihood of seizure propagation.

The primary proposed mechanisms include:

o Enhancement of GABAergic Inhibition: Acetylpheneturide may potentiate the effects of the
inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This
leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less
likely to fire an action potential.

« Inhibition of Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels,
acetylpheneturide can reduce the influx of sodium ions that is necessary for the
depolarization phase of an action potential. This action helps to stabilize neuronal
membranes and prevent the rapid and uncontrolled firing characteristic of seizures.
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e Modulation of Calcium Channels: There is a possibility that acetylpheneturide also
influences the activity of voltage-gated calcium channels. By modulating these channels, it
could reduce the release of excitatory neurotransmitters at the synapse, thereby dampening

neuronal excitation.

The following diagram illustrates the proposed signaling pathways affected by
acetylpheneturide.

Caption: Proposed mechanism of action for acetylpheneturide.

Experimental Data

Mass spectrometry data for acetylpheneturide is available through public databases. The
following table summarizes the experimental parameters for a reported Liquid
Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 3: LC-MS Experimental Parameters for Acetylpheneturide

Parameter Value

Instrument LCMS-8040 coupled to Nexera XR (Shimadzu)
lonization Mode Positive

lonization Method Electrospray lonization (ESI)

MS Level MS2

Collision Energy 10V

Fragmentation Mode Collision-Induced Dissociation (CID)

Column InertSustain C18 (2.1 pum, 2.1 x 100 mm)
Precursor Adduct [M+H]*

Precursor m/z 249.123362

Source: PubChem[1]
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The primary pharmacological activity of acetylpheneturide is as an anticonvulsant. The
following table presents the available toxicity data.

Table 4: Acute Toxicity of Acetylpheneturide

Species Route of Administration LDso

Mouse Oral 1.17 g/kg

Source: DrugFuture

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of
acetylpheneturide are described in the scientific literature. Due to access limitations, the full
step-by-step protocols from the original publications could not be reproduced here. However, a
generalized workflow for the characterization of a synthesized anticonvulsant compound like
acetylpheneturide is presented below.

This logical workflow outlines the key stages from synthesis to preclinical evaluation.
Caption: Generalized experimental workflow for acetylpheneturide.

The synthesis of acetylpheneturide was first reported by Umemoto et al. in 1963. While the
specific reaction conditions are detailed in that publication, a general approach would involve
the acylation of a substituted urea. Following the chemical reaction, the crude product would
undergo purification, typically through recrystallization from a suitable solvent like dilute alcohol,
to obtain the final crystalline product.

 Structural Confirmation: The chemical structure of the purified compound would be confirmed
using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy (*H and **C NMR) and Mass Spectrometry (MS) to confirm the
molecular weight and fragmentation pattern.

» Purity Assessment: The purity of the final compound is typically assessed using High-
Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a
suitable detector.
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The anticonvulsant properties of acetylpheneturide would be evaluated in established animal
models of epilepsy. Standard tests include:

» Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a
key endpoint.

o Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and
absence seizures. The ability of the compound to prevent or delay the onset of seizures
induced by the chemoconvulsant pentylenetetrazole is measured.

The acute toxicity is determined by assessing the median lethal dose (LDso) in an animal
model, such as mice. This involves administering escalating doses of the compound and
observing the mortality rate over a defined period.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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